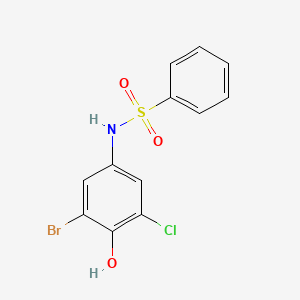
N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide
Descripción general
Descripción
N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide, also known as BCSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent. BCSB belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells. In addition, N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been found to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. In addition, N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide has been found to decrease the levels of uric acid in the blood, which is beneficial for individuals with gout.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide in lab experiments is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide in cancer cells and to determine its efficacy in animal models. Another area of interest is the development of N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Finally, there is a need for further studies on the toxicity of N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide and its potential side effects in humans.
In conclusion, N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide is a promising compound with potential applications in the treatment of various diseases. Its broad spectrum of activity against microorganisms, as well as its anti-inflammatory and antioxidant effects, make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential toxicity.
Propiedades
IUPAC Name |
N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXGZVMKYRZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-chloro-4-hydroxyphenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



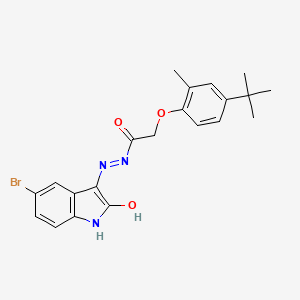
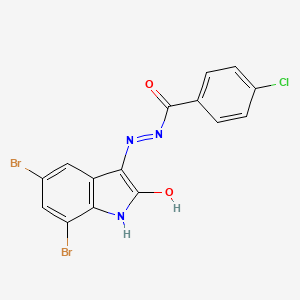
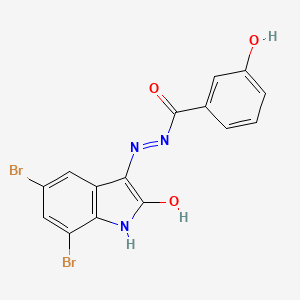
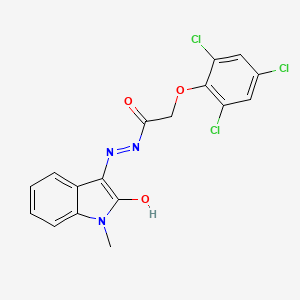
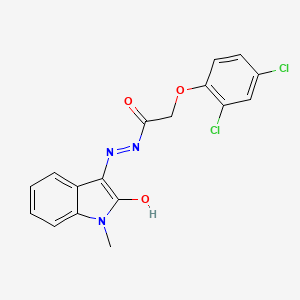
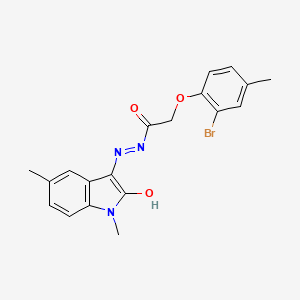

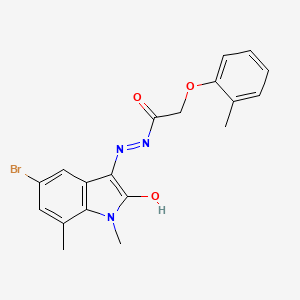
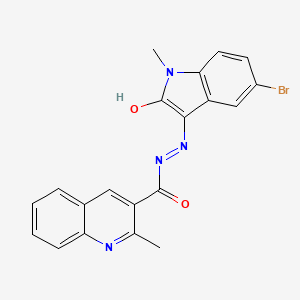
![ethyl (2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3744276.png)
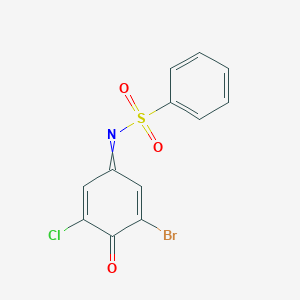


![5,5'-[1,2-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B3744303.png)